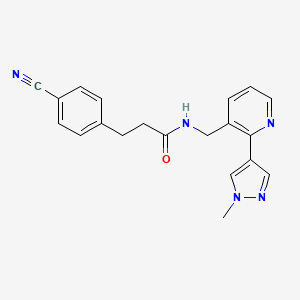

![molecular formula C11H13N3O2 B2495998 (4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one CAS No. 2059913-86-7](/img/structure/B2495998.png)

(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

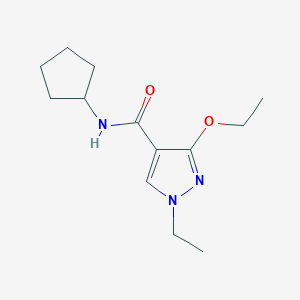

The chemical under discussion belongs to a class of compounds characterized by their intricate cyclic structures, incorporating multiple nitrogen atoms (N) and a hydroxy group (OH) within a constrained ring system. Such compounds often exhibit unique chemical reactivity and physical properties due to their ring strain, stereochemistry, and functional groups, making them of interest in materials science, catalysis, and as potential pharmacophores.

Synthesis Analysis

The synthesis of complex cyclic compounds like "(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0^2,6]tetradeca-1(14),10,12-trien-7-one" likely involves multi-step synthetic routes. Key steps could include the formation of the triazatricyclo core through cyclization reactions, introduction of nitrogen functionalities via nitration or azide substitution, and stereocontrolled introduction of the hydroxy group. Techniques such as Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization could be pivotal (Shishov et al., 2014).

Molecular Structure Analysis

Determining the molecular structure of such a compound would involve spectroscopic methods like NMR (nuclear magnetic resonance) and possibly X-ray crystallography for solid-state structure elucidation. The stereochemistry at the 4R,6R positions indicates chiral centers, which would be confirmed and characterized by chiral NMR shift reagents or X-ray diffraction of single crystals (Dotsenko et al., 2007).

Chemical Reactions and Properties

The compound’s reactivity would be influenced by its cyclic structure and functional groups. For instance, the hydroxy group could undergo substitution reactions, while the nitrogen atoms within the triazacyclic framework might partake in coordination chemistry with metals or act as nucleophiles in substitution reactions. Triazenes formed from cyclic amines with diazonium salts illustrate the potential for constructing nitrogen-rich frameworks (Rivera & González-Salas, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Binding Properties

A study by Ambrosi et al. (2009) focused on the synthesis and characterization of polytopic ligands with amino-phenol macrocycles. These ligands exhibit complex acid-base behavior and can form mono-, di-, and trinuclear Cu(II) complexes, demonstrating significant coordination chemistry applications, including metal ion sensing and separation (Ambrosi et al., 2009).

Precursor for Bioisosteric Analogs

Shishov et al. (2014) synthesized hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for potentially bioisosteric colchicine analogs. This highlights the compound's relevance in drug discovery and synthetic organic chemistry (Shishov et al., 2014).

Structural Aspects in Organic Synthesis

The structural and conformational analysis of oxatricyclo[6.5.0.02,7]tridecane derivatives was explored by Ianelli et al. (1996), illustrating the compound's utility in understanding molecular architecture and reaction mechanisms (Ianelli et al., 1996).

Metal–Organic Frameworks (MOFs)

Lysenko et al. (2006) reported the formation of coordination polymers incorporating μ3-hydroxotricopper(II) clusters, demonstrating the compound's potential application in the development of novel MOFs with unique properties (Lysenko et al., 2006).

Photoreduction of CO2

Matsuoka et al. (1993) studied cobalt(III) complexes with cyclam and related macrocycles for electron mediation in the photoreduction of CO2. This research highlights the compound's relevance in catalysis and environmental chemistry (Matsuoka et al., 1993).

Propiedades

IUPAC Name |

(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-8-4-9-11(16)13-5-7-2-1-3-12-10(7)14(9)6-8/h1-3,8-9,15H,4-6H2,(H,13,16)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCZDGSUEPCKTP-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NCC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@H]1C(=O)NCC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)